Product packaging for 2-(4-Bromophenyl)-5-(chloromethyl)furan(Cat. No.:CAS No. 176684-12-1)

2-(4-Bromophenyl)-5-(chloromethyl)furan

Cat. No.: B3182781
CAS No.: 176684-12-1
M. Wt: 271.54 g/mol
InChI Key: DWWXFNRXTRHCGS-UHFFFAOYSA-N
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Description

Context within Furan (B31954) Chemistry and Heterocyclic Compounds

Furan is a five-membered aromatic heterocycle containing an oxygen atom. This structure is a core component of many natural and synthetic compounds. The furan ring system is electron-rich, which makes it highly reactive towards electrophiles. fayoum.edu.eg It can undergo various reactions, including electrophilic substitution, cycloadditions, and ring-opening reactions. researchgate.net

The 2,5-disubstituted furan motif, as seen in the target molecule, is particularly significant. Many important platform chemicals derived from biomass, such as 5-(chloromethyl)furfural (CMF), feature this substitution pattern. escholarship.orgmdpi.com These bio-based molecules serve as starting materials for biofuels, polymers, and fine chemicals, highlighting the industrial and academic importance of the 2,5-disubstituted furan scaffold. mdpi.com

In 2-(4-Bromophenyl)-5-(chloromethyl)furan, the furan ring acts as a central scaffold. The two different substituents at the 2 and 5 positions create a bifunctional molecule with distinct reactive sites. The chloromethyl group is a key feature, as the chlorine atom is a good leaving group in nucleophilic substitution reactions. This reactivity is a well-studied aspect of chloromethylfurans. escholarship.org The bromophenyl group, on the other hand, provides a site for cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds.

Significance as a Research Target in Organic Synthesis and Advanced Materials Science

The dual reactivity of this compound makes it a versatile tool for chemists and material scientists.

In organic synthesis , it serves as a valuable building block. The reactive chloromethyl group allows for the straightforward introduction of the (2-(4-bromophenyl)furan-5-yl)methyl moiety into larger, more complex structures. This is analogous to the use of similar furan derivatives in the synthesis of biologically active compounds. For instance, related 2-aryl-5-substituted furans are precursors to pyrazoline and isoxazole (B147169) derivatives that have been investigated for their potential to inhibit tubulin polymerization, a target for anticancer drugs. nih.gov The presence of the bromine atom on the phenyl ring further enhances its synthetic utility, enabling reactions like Suzuki, Heck, or Sonogashira cross-coupling to build even more elaborate molecular architectures. This makes the compound a strategic intermediate for creating libraries of complex molecules for pharmaceutical and agrochemical research. researchgate.netmdpi.com

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrClO B3182781 2-(4-Bromophenyl)-5-(chloromethyl)furan CAS No. 176684-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-5-(chloromethyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWXFNRXTRHCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 2 4 Bromophenyl 5 Chloromethyl Furan

Reactions at the Chloromethyl Group

The chloromethyl group at the 5-position of the furan (B31954) ring is analogous to a benzylic halide. The adjacent furan ring stabilizes the transition state of substitution reactions, making the chlorine atom a good leaving group. This reactivity allows for a range of derivatizations through nucleophilic substitution and related transformations.

The carbon-chlorine bond in the chloromethyl group is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the chloride ion. libretexts.org This type of reaction is fundamental in extending the molecular framework. The conversion of 5-(chloromethyl)furfural (CMF), a related compound, into various derivatives highlights the versatility of this reaction type. cetjournal.it For instance, in the presence of alcohols like methanol (B129727), 5-(chloromethyl)furfural undergoes nucleophilic substitution to yield 5-(methoxymethyl)furfural. cetjournal.it This reactivity is directly applicable to 2-(4-Bromophenyl)-5-(chloromethyl)furan.

Common nucleophiles that can be employed include:

Oxygen nucleophiles: Alcohols and phenoxides react to form ethers, while carboxylates yield esters.

Nitrogen nucleophiles: Amines, amides, and azides can be used to introduce nitrogen-containing functional groups.

Sulfur nucleophiles: Thiols and thiophenoxides react to form thioethers.

Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.

The general scheme for these reactions involves the direct displacement of the chloride, often facilitated by a base to deprotonate the nucleophile if necessary. The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the solvent, nucleophile, and reaction conditions. The furan ring's ability to stabilize an adjacent carbocation suggests that an SN1-like mechanism is plausible, particularly in polar, protic solvents. mdpi.com

Nucleophile (Nu-H)Reagent/ConditionsProduct
Methanol (CH₃OH)Base (e.g., NaH), THF2-(4-Bromophenyl)-5-(methoxymethyl)furan
Phenol (C₆H₅OH)Base (e.g., K₂CO₃), Acetone2-(4-Bromophenyl)-5-(phenoxymethyl)furan
Sodium Azide (NaN₃)DMF, Heat5-(Azidomethyl)-2-(4-bromophenyl)furan
Potassium Cyanide (KCN)DMSO, Heat(5-(4-Bromophenyl)furan-2-yl)acetonitrile
Diethylamine ((C₂H₅)₂NH)Base (e.g., Et₃N), CH₂Cl₂N,N-Diethyl-1-(5-(4-bromophenyl)furan-2-yl)methanamine

Research into derivatives of 5-(chloromethyl)furfural (CMF) has demonstrated that related furoate esters can function as "furylogous" enolates. escholarship.org This concept involves the deprotonation of a methyl group at the 5-position of a furan-2-carboxylate, where the furan ring acts as a vinylogous spacer, transmitting the electronic effect of the ester to the methyl group. Although the target molecule has a chloromethyl group, its conversion to a 5-methylfuran derivative (e.g., via reduction) would allow access to this chemistry. Subsequently, direct deprotonation of the 5-methyl group using a strong base like lithium diisopropylamide (LDA) generates a carbanion that can act as a potent carbon nucleophile in reactions with various electrophiles. escholarship.org

The chloromethyl group enables the application of Reformatsky-type reactions for carbon-carbon bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org In a typical Reformatsky reaction, an α-halo ester reacts with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. libretexts.org Studies on ethyl 5-(chloromethyl)furan-2-carboxylate have shown that these compounds can successfully participate in such reactions. escholarship.org

The reaction proceeds through the oxidative insertion of zinc into the carbon-chlorine bond, forming an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orglibretexts.org This organozinc species is less reactive than Grignard or organolithium reagents, which prevents it from reacting with ester functionalities that might be present in the molecule. libretexts.org The generated nucleophile then adds to an aldehyde or ketone to yield, after acidic workup, the corresponding β-hydroxy ester derivative. libretexts.orgresearchgate.net This methodology offers a reliable way to add complex side chains to the furan core. beilstein-journals.org

Carbonyl CompoundProduct after Workup
BenzaldehydeEthyl 2-((5-(4-bromophenyl)furan-2-yl)(hydroxy)methyl)acetate
AcetoneEthyl 2-(5-(4-bromophenyl)furan-2-yl)-3-hydroxy-3-methylbutanoate
CyclohexanoneEthyl 2-((5-(4-bromophenyl)furan-2-yl)(1-hydroxycyclohexyl))acetate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While this compound itself is not a direct substrate for this reaction, its derivatives can be. For instance, converting the chloromethyl group to an active methylene (B1212753) compound, such as by reaction with diethyl malonate followed by hydrolysis and decarboxylation to form a furoic acetic acid ester, would generate a suitable precursor.

More directly, studies have utilized furylogous malonate esters derived from 5-(chloromethyl)furfural in Knoevenagel condensations with aromatic aldehydes. escholarship.org This reaction is typically catalyzed by a weak base. wikipedia.orgresearchgate.net The active methylene group, activated by two electron-withdrawing groups, is deprotonated to form a carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. rsc.org The resulting intermediate undergoes dehydration to yield an α,β-unsaturated product. wikipedia.orgnih.gov

Transformations Involving the Bromophenyl Substituent

The bromine atom on the phenyl ring is a key functional group for metal-catalyzed cross-coupling reactions. It allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an essential tool for elaborating the aryl portion of the molecule.

Suzuki Reaction

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or boronic ester) and an organic halide. tcichemicals.comyoutube.com The bromophenyl group of this compound is an excellent substrate for this reaction, allowing for the synthesis of biaryl compounds. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a solvent mixture that often includes water. scispace.comnih.gov The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl. tcichemicals.com

The versatility of the Suzuki reaction is demonstrated by the wide range of commercially available boronic acids, enabling the introduction of various substituted aryl and heteroaryl groups.

Boronic AcidCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃2-([1,1'-Biphenyl]-4-yl)-5-(chloromethyl)furan
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃5-(Chloromethyl)-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan
Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄5-(Chloromethyl)-2-(4-(thiophen-2-yl)phenyl)furan
Pyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃5-(Chloromethyl)-2-(4-(pyridin-3-yl)phenyl)furan

Sonogashira Reaction

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.govresearchgate.net It is a powerful method for forming C(sp²)-C(sp) bonds. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base (like triethylamine or diisopropylamine). commonorganicchemistry.comorganic-chemistry.org Copper-free protocols have also been developed. pitt.edu

This reaction allows for the introduction of an alkynyl moiety onto the phenyl ring of this compound. The resulting conjugated enyne systems are valuable in materials science and medicinal chemistry. nih.gov

AlkyneCatalyst SystemBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N5-(Chloromethyl)-2-(4-(phenylethynyl)phenyl)furan
TrimethylsilylacetylenePd(PPh₃)₄ / CuIHN(i-Pr)₂5-(Chloromethyl)-2-(4-((trimethylsilyl)ethynyl)phenyl)furan
1-HexynePd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIHN(i-Pr)₂5-(Chloromethyl)-2-(4-(hex-1-yn-1-yl)phenyl)furan
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃N3-(4-(5-(Chloromethyl)furan-2-yl)phenyl)prop-2-yn-1-ol

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

While classical nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group, the bromine atom on the phenyl ring of this compound is primarily reactive through metal-catalyzed cross-coupling reactions. nih.govlibretexts.org These transformations are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent for aryl halides. libretexts.org The Suzuki-Miyaura coupling, for instance, utilizes organoboron reagents (boronic acids or esters) to form new C-C bonds. libretexts.orgyoutube.com In a typical Suzuki reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. scispace.comnih.govnih.gov This reaction is versatile for synthesizing biaryl compounds. semanticscholar.org

Another significant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a vital method for synthesizing aryl amines. wikipedia.org The process involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org

The following table summarizes typical conditions for these cross-coupling reactions.

Reaction Catalyst Reagent Base Solvent Product Type
Suzuki-Miyaura CouplingPd(PPh₃)₄, PdCl₂(dppf)Arylboronic AcidK₂CO₃, K₃PO₄Dioxane/Water, TolueneBiaryl compounds
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., X-Phos, BINAP)Primary/Secondary AmineNaOt-Bu, K₃PO₄Toluene, DioxaneAryl amines

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and other transformations.

Furan undergoes electrophilic aromatic substitution more readily than benzene. pearson.compearson.com Substitution occurs preferentially at the C5 (α) position. However, since this position is already substituted in the target molecule, electrophilic attack will be directed to the other available positions on the furan ring. The C2 position is the most nucleophilic, followed by the C5, C3, and C4 positions. Therefore, electrophilic substitution on a 2,5-disubstituted furan is expected to occur at the C3 or C4 position, with a preference for C3 due to the directing effects of the existing substituents.

Common electrophilic substitution reactions for furans include nitration, halogenation, acylation, and sulfonation. For instance, acylation using an acyl chloride or anhydride with a Lewis acid catalyst would likely introduce an acyl group at the C3 or C4 position of the furan ring.

The furan ring, particularly when substituted with functionalities that can stabilize a carbocation, can undergo ring-opening or rearrangement reactions, often under acidic conditions. For example, furfuryl alcohols are known to undergo acid-catalyzed rearrangement, such as the Piancatelli rearrangement, to form cyclopentenone derivatives. While this compound does not possess a hydroxyl group, hydrolysis of the chloromethyl group to a hydroxymethyl group could potentially lead to such rearrangement pathways.

The chloromethyl group at the C5 position is a reactive handle that can be utilized in cyclization reactions to construct fused heterocyclic systems. By reacting the chloromethylfuran with a suitable bifunctional nucleophile, intramolecular cyclization can be induced to form bicyclic structures. For example, reaction with a primary amine could be followed by an intramolecular N-alkylation to form a fused pyrrolofuran system. Similarly, reactions with other nucleophiles could lead to the formation of other fused five- or six-membered rings, expanding the structural diversity of derivatives.

Synthesis of Advanced Derivatives and Analogues

The unique combination of reactive sites in this compound allows for its use in the synthesis of more complex and advanced chemical structures.

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The furan ring of this compound can be chemically transformed into other five-membered heterocyclic rings.

Thiophene (B33073) Analogues : The furan ring can be converted to a thiophene ring through reactions with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide. This transformation replaces the oxygen atom of the furan with a sulfur atom.

Triazole and Oxadiazole Analogues : The synthesis of triazole or oxadiazole rings often involves the reaction of a carboxylic acid derivative (such as an ester or an acid chloride) with hydrazine or hydroxylamine, followed by cyclization. The furan ring itself can be a precursor to the necessary functionalities for these transformations, for example, through oxidative cleavage of the ring to form a 1,4-dicarbonyl compound, which can then be used to construct the new heterocyclic systems.

Pyrazole, Pyridazinone, and Triazole-Fused Systems

The synthesis of pyrazole derivatives often involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. dergipark.org.tr In a related context, the chloromethyl group of this compound can be transformed into a precursor suitable for pyrazole formation. For instance, conversion to an aldehyde or ketone, followed by condensation with a hydrazine, is a common route to pyrazoles. nih.gov These derivatives are of significant interest due to their wide range of applications in pharmaceuticals and agriculture. dergipark.org.tr

Pyridazinone systems can also be synthesized from furan precursors. For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones can be refluxed with hydrazine hydrate to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov This highlights a pathway where a furan ring is opened and recyclized to form the pyridazinone core.

Furthermore, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are synthesized through the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. mdpi.com The synthesis of these triazoles can be initiated from 4-bromoaniline, a potential synthetic precursor or derivative of the title compound, which undergoes S-alkylation to form various triazole derivatives. mdpi.com

Table 1: Synthesis of Pyrazole and Pyridazinone Derivatives
Derivative ClassGeneral Synthetic MethodKey ReagentsReference
PyrazolesCyclocondensation of 1,3-dicarbonyl compounds with hydrazines.1,3-diketone, Hydrazine derivatives (e.g., methyl hydrazine, phenyl hydrazine) dergipark.org.tr
PyridazinonesRefluxing furan-2(3H)-ones with hydrazine hydrate.3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones, Hydrazine hydrate nih.gov
1,2,4-Triazole-3-thiolsCyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.4-bromoaniline, 2-bromo-1-phenylethanone, Cesium carbonate mdpi.com

Azetidine-2-one and Other Lactam Derivatives

Azetidin-2-ones, also known as β-lactams, are a significant class of compounds, famously part of antibiotics like penicillins. derpharmachemica.com A primary method for their synthesis is the [2+2] cycloaddition reaction between a ketene and an imine (Schiff base), often referred to as the Staudinger synthesis. derpharmachemica.commdpi.comrsc.org In this context, an aldehyde derived from this compound could be condensed with an amine to form the necessary imine precursor. Subsequent reaction with a ketene, such as one generated from chloroacetyl chloride in the presence of a base like triethylamine, would yield the desired azetidin-2-one ring. derpharmachemica.comnih.gov The stereochemistry of the resulting β-lactam (cis or trans) can be influenced by reaction conditions. mdpi.com

Chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one Frameworks

The construction of complex, fused heterocyclic systems such as chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one represents a sophisticated use of multicomponent reactions. While direct synthesis from this compound is not explicitly detailed, related strategies involve the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones from 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.gov This methodology showcases the power of sequential multicomponent reactions followed by intramolecular cyclization to rapidly build molecular complexity. nih.gov Such frameworks often incorporate coumarin and indole skeletons, which are important pharmacophores. researchgate.net

Oxadiazole and Thiazolidine Derivatives

The synthesis of oxadiazole and thiazolidine derivatives from precursors related to this compound is a viable derivatization pathway. While specific examples starting directly from the title compound are not available, general synthetic routes are well-established for related structures. These methods often involve the transformation of a carboxylic acid derivative into a key intermediate that can then undergo cyclization.

Photochromic Dihetarylethenes Incorporating Furan-2,5-dione Structures

Photochromic dihetarylethenes are molecules that can reversibly change their structure and, consequently, their absorption spectra upon irradiation with light. While the direct incorporation of this compound into such systems is not detailed in the provided context, the furan moiety is a known component of some dihetarylethenes. The synthesis of these compounds often involves the coupling of two heterocyclic rings to a central double bond, which is typically part of a cyclopentene or a similar photoactive core.

Pyrimidine (B1678525) and Quinazoline Derivatives

Pyrimidines and their fused analogs are a major class of heterocyclic compounds, forming the basis of nucleic acids. bu.edu.eg The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate, can be achieved from methyl 2-(4-bromophenyl) acetate in a three-step process. atlantis-press.comconsensus.app This highlights a pathway where a bromophenyl group, similar to that in the title compound, is incorporated into a pyrimidine ring system.

Quinazoline derivatives are also accessible through various synthetic routes. openmedicinalchemistryjournal.com Multicomponent reactions are frequently employed, for instance, the reaction of 2-aminobenzothiazole with isatoic anhydride and various aldehydes. openmedicinalchemistryjournal.com Another approach involves the microwave-assisted reaction of enaminones, malononitrile, and aldehydes to generate fused heterocyclic systems, including those containing a quinoline ring fused to a quinazoline. openmedicinalchemistryjournal.comnih.gov

Table 2: Synthesis of Pyrimidine and Quinazoline Derivatives
Derivative ClassSynthetic MethodKey Starting MaterialsReference
5-(4-bromophenyl)-4,6-dichloropyrimidineThree-step synthesisMethyl 2-(4-bromophenyl) acetate atlantis-press.comconsensus.app
2,3-dihydroquinazolin-4(1H)-onesMulticomponent reaction2-aminobenzothiazole, Isatoic anhydride, Aldehydes openmedicinalchemistryjournal.com
QuinolinoquinazolinesMicrowave-assisted multicomponent reactionEnaminones, Malononitrile, Aldehydes openmedicinalchemistryjournal.com

Isoxazoline and Pyrazoline Derivatives

Isoxazolines and pyrazolines are five-membered heterocyclic compounds that can be synthesized from α,β-unsaturated ketones, commonly known as chalcones. dergipark.org.tr A chalcone precursor can be prepared via a Claisen-Schmidt condensation of an appropriate ketone (e.g., 2-acetylfuran, a related structure) with an aromatic aldehyde. arabjchem.org

The resulting chalcone can then undergo cyclization:

Isoxazolines : Reaction with hydroxylamine hydrochloride. arabjchem.orgnih.gov

Pyrazolines : Reaction with hydrazine hydrate. dergipark.org.trnih.gov

These reactions provide a versatile route to a wide range of substituted isoxazoline and pyrazoline derivatives, which are known to exhibit various biological activities. dergipark.org.trnih.gov For example, 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole has been synthesized from its corresponding chalcone precursor. nih.gov

Chalcone Derivatives and Related Conjugated Systems

Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, are a significant class of organic compounds. The synthesis of chalcone derivatives from this compound can be strategically approached through a two-step synthetic sequence. This involves the initial conversion of the chloromethyl group to a formyl group, followed by a Claisen-Schmidt condensation.

Step 1: Oxidation of the Chloromethyl Group

The primary step in this derivatization pathway is the oxidation of the chloromethyl group of this compound to an aldehyde, yielding 5-(4-bromophenyl)furan-2-carbaldehyde. Several methods are suitable for this transformation of a benzylic-type halide to an aldehyde. The Sommelet reaction, which utilizes hexamine, is a classic method for this conversion. Alternatively, the Kornblum oxidation, employing dimethyl sulfoxide (DMSO) as the oxidant, provides another effective route. More modern approaches might involve oxidation with pyridine N-oxide, often in the presence of a copper catalyst, which has been shown to be effective for the oxidation of 5-(chloromethyl)furfural.

Step 2: Claisen-Schmidt Condensation

With 5-(4-bromophenyl)furan-2-carbaldehyde in hand, the synthesis of chalcones can be achieved via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the furan aldehyde with a variety of substituted acetophenones. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the acetophenone (B1666503) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the furan aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone.

This pathway allows for the synthesis of a library of chalcone derivatives by varying the substituents on the acetophenone reactant.

Table 1: Potential Chalcone Derivatives from 5-(4-Bromophenyl)furan-2-carbaldehyde
Acetophenone ReactantResulting Chalcone Derivative NameChemical Formula of Derivative
Acetophenone3-(5-(4-Bromophenyl)furan-2-yl)-1-phenylprop-2-en-1-oneC19H13BrO2
4'-Methylacetophenone3-(5-(4-Bromophenyl)furan-2-yl)-1-(p-tolyl)prop-2-en-1-oneC20H15BrO2
4'-Methoxyacetophenone3-(5-(4-Bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneC20H15BrO3
4'-Chloroacetophenone3-(5-(4-Bromophenyl)furan-2-yl)-1-(4-chlorophenyl)prop-2-en-1-oneC19H12BrClO2
2-Acetylfuran3-(5-(4-Bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-oneC17H11BrO3

Gamma-Lactone Derivatives

The furan ring itself can serve as a latent precursor for a gamma-lactone (butenolide) structure. The derivatization of this compound to gamma-lactone derivatives can be envisioned through an oxidative ring-opening of the furan nucleus to form a gamma-keto acid, which can then undergo reduction and subsequent lactonization.

Step 1: Oxidative Ring-Opening of the Furan

The furan ring in this compound can be oxidatively cleaved to generate a 1,4-dicarbonyl compound or, more directly, a gamma-keto acid. This transformation can be achieved using various oxidizing agents. For instance, oxidation of 5-substituted furfurals with reagents like Oxone has been reported to yield γ-keto carboxylic acids. The reaction with N-bromosuccinimide (NBS) in a suitable solvent can also lead to the oxidative ring-opening of furan rings. These reactions typically proceed under relatively mild conditions and can be influenced by the nature of the substituents on the furan ring. The expected product from this step would be a derivative of 4-oxo-butanoic acid, such as 4-(4-bromophenyl)-4-oxobutanoic acid, with the chloromethyl group potentially being transformed in the process.

Step 2: Reduction and Lactonization

The resulting gamma-keto acid is a key intermediate for the formation of the gamma-lactone ring. Reduction of the ketone functionality to a hydroxyl group, followed by acid-catalyzed intramolecular esterification (lactonization), yields the desired gamma-lactone. A variety of reducing agents can be employed for the selective reduction of the ketone in the presence of the carboxylic acid, including sodium borohydride under specific conditions or catalytic hydrogenation. Complementary reduction conditions using silane reagents or trialkylborohydrides can provide diastereoselective access to different isomers of trisubstituted γ-lactones from cyclic γ-keto acids. The lactonization step is often spontaneous upon acidification of the reaction mixture containing the gamma-hydroxy acid.

This synthetic approach allows for the generation of gamma-lactone derivatives where the 4-bromophenyl substituent is retained.

Table 2: Potential Gamma-Lactone Precursors and Derivatives from this compound
Intermediate Gamma-Keto AcidResulting Gamma-Lactone Derivative NameChemical Formula of Derivative
4-(4-Bromophenyl)-4-oxobutanoic acid5-(4-Bromophenyl)dihydrofuran-2(3H)-oneC10H9BrO2

Mechanistic Investigations and Structure Activity Relationship Sar Studies of Furanic Compounds Bearing the Bromophenyl and Chloromethyl Moieties

Mechanistic Analysis of Chemical Reaction Pathways and Intermediates

The chemical behavior of 2-(4-Bromophenyl)-5-(chloromethyl)furan is largely dictated by the reactivity of the furan (B31954) ring and its substituents. The furan moiety is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the alpha-positions (2 and 5) ijabbr.com. In this case, with both alpha-positions substituted, reactions would target the less reactive beta-positions or involve the existing functional groups.

The chloromethyl group at the 5-position is a key site of reactivity. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity is analogous to that observed in 5-(chloromethyl)furfural (CMF), a versatile biomass-derived platform molecule escholarship.orgmdpi.com. In CMF, the chloromethyl group readily undergoes nucleophilic displacement, allowing for the introduction of a wide array of functional groups escholarship.orgmdpi.com. Similarly, this compound can serve as a precursor for various derivatives through substitution of the chlorine atom. The reaction likely proceeds through an SN2 mechanism, although an SN1 pathway involving a stabilized furfuryl cation intermediate is also plausible due to the electron-donating nature of the furan ring and the 4-bromophenyl group.

The synthesis of the core 2-aryl-5-substituted furan structure can be achieved through various synthetic strategies. A common and effective method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction nih.govnih.gov. This would typically involve the coupling of a furan derivative bearing a boronic acid or ester at the 2-position with 1-bromo-4-iodobenzene, or conversely, coupling 2-bromo-5-(chloromethyl)furan (B1626657) with 4-bromophenylboronic acid. The reaction mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Another potential reaction pathway involves the Meerwein arylation of a furan precursor, which has been used to synthesize 5-arylfuran-2-carboxylic acids and 5-arylfuran-2-carbaldehydes pensoft.net. Subsequent modification of the substituent at the 5-position could then yield the target compound.

Structure-Activity Relationships in Modulating Molecular Targets

The biological activity of furan derivatives is highly dependent on the nature and position of their substituents researchgate.net. The presence of the 4-bromophenyl and chloromethyl groups on the furan scaffold of this compound suggests the potential for specific interactions with biological targets, leading to a range of pharmacological effects.

The electronic properties of the substituents on the furan ring play a critical role in determining the molecule's reactivity and its interaction with biological targets. The 4-bromophenyl group at the 2-position exerts both electronic and steric effects. The bromine atom is an electron-withdrawing group via induction but can also participate in halogen bonding, a specific type of non-covalent interaction that can be important for binding to macromolecular targets. The phenyl ring itself can engage in π-π stacking and hydrophobic interactions. Studies on related N-(4-bromophenyl)furan-2-carboxamide derivatives have shown that the bromophenyl moiety is crucial for their antibacterial activity nih.gov.

The chloromethyl group at the 5-position is a reactive handle that can be used to covalently modify biological targets. The electrophilic nature of the carbon atom bonded to the chlorine makes it susceptible to attack by nucleophilic residues in proteins, such as cysteine or histidine. This potential for covalent modification can lead to irreversible inhibition of enzymes or receptors, which can result in potent and long-lasting biological effects. The reactivity of this group is a key determinant of the compound's biological profile.

Role of Heterocyclic Ring Variation on Molecular Behavior and Target Engagement

The furan ring itself is not merely a passive scaffold but an active participant in molecular interactions. Its electron-rich nature allows it to engage in various electronic interactions with biomolecules ijabbr.com. The oxygen heteroatom can act as a hydrogen bond acceptor, further contributing to binding affinity.

Replacing the furan ring with other heterocyclic systems, such as thiophene (B33073) or pyrrole, can significantly alter the biological activity of the molecule. Thiophene is generally considered to be more aromatic than furan, which can affect its metabolic stability and electronic properties ijabbr.com. Thiophene derivatives have also shown a wide range of biological activities, including antibacterial and antitumor effects researchgate.net.

Exploration of Specific Interactions with Macromolecular Structures and Biological Systems

While direct studies on the interaction of this compound with specific biological targets are not extensively documented, the activities of structurally similar compounds provide valuable insights. For instance, furan derivatives containing a 4-chlorophenyl group have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy nih.gov. These compounds bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis nih.gov. It is plausible that this compound could exhibit similar activity, with the 4-bromophenyl group contributing to binding in a hydrophobic pocket and the chloromethyl group potentially forming covalent bonds with nucleophilic residues in the binding site.

In the context of antibacterial agents, furan derivatives have been shown to possess broad-spectrum activity ijabbr.comijabbr.com. For example, N-(4-bromophenyl)furan-2-carboxamide analogues have demonstrated activity against drug-resistant bacteria nih.gov. The proposed mechanism involves interactions with key bacterial enzymes, where the furan core and the substituted phenyl ring play crucial roles in binding.

The table below summarizes the biological activities of some furan derivatives with structural similarities to this compound, highlighting the potential molecular targets and the importance of the aryl and furan moieties.

Compound ClassSubstituents of InterestBiological ActivityPotential Molecular Target/MechanismReference
2-Aryl-5-substituted furansAryl group at C2, various groups at C5Anti-HIV-1Inhibition of gp41 six-helix bundle formation nih.gov
N-(4-bromophenyl)furan-2-carboxamides4-bromophenyl groupAntibacterialInteraction with bacterial enzymes (e.g., NDM-1) nih.gov
5-(4-chlorophenyl)furan derivatives4-chlorophenyl groupAnticancer (tubulin polymerization inhibition)Binding to the colchicine site of tubulin nih.gov
3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-onesHalogenated phenyl groupAntifungalNot specified nih.gov

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Therefore, it is not possible to provide a detailed, data-rich article that strictly adheres to the requested scientific outline covering Density Functional Theory (DFT) for molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and predicted vibrational and NMR spectra specifically for this compound.

Computational chemistry serves as a powerful tool for predicting the properties and reactivity of molecules. Methodologies such as DFT are routinely used to determine optimized molecular geometries, electronic structures, and various spectroscopic parameters. Analyses like HOMO-LUMO energy gaps help in understanding the chemical reactivity and kinetic stability of a compound, while NBO analysis provides insights into charge delocalization and intramolecular interactions that contribute to molecular stability. Furthermore, the theoretical prediction of FT-IR, FT-Raman, and NMR spectra is invaluable for complementing and confirming experimental findings.

While numerous studies apply these computational techniques to a wide array of organic molecules, including various furan derivatives and compounds containing bromophenyl moieties, a dedicated investigation into this compound appears to be an unaddressed area in the current body of scientific work accessible through available search tools. The generation of accurate data tables for bond lengths, bond angles, orbital energies, vibrational frequencies, and NMR chemical shifts requires specific calculations performed directly on the target molecule. Extrapolating such precise data from related but structurally different compounds would not meet the standards of scientific accuracy.

Researchers seeking to understand the theoretical underpinnings of this compound would likely need to perform novel computational studies. Such an investigation would provide valuable data, contributing fresh insights to the broader understanding of substituted furan systems. However, until such research is conducted and published, a comprehensive article based on existing literature cannot be compiled.

Computational Chemistry and Theoretical Studies

Intermolecular Interaction Analysis

Computational methods provide profound insights into the non-covalent interactions that govern the supramolecular assembly of "2-(4-Bromophenyl)-5-(chloromethyl)furan" in the solid state. These analyses are crucial for understanding crystal packing and for correlating molecular structure with macroscopic properties.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can decompose the complex network of interactions into constituent atom-pair contacts and represent them in a 2D fingerprint plot.

While a specific crystallographic study for "this compound" is not available, analysis of structurally related compounds reveals the typical contributions to crystal packing. For instance, studies on other aryl-substituted heterocycles containing halogens provide a model for the expected interactions. The analysis quantifies the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area.

Key interactions observed in analogous structures include:

H···H contacts: These are generally the most abundant interactions and represent van der Waals forces. kayseri.edu.trnih.gov

Halogen···H/H···Halogen contacts: Interactions involving bromine (Br···H) and chlorine (Cl···H) are important directional forces that influence molecular arrangement. kayseri.edu.trnih.govnih.gov

The table below presents findings from Hirshfeld analyses of related halogen-containing heterocyclic compounds, illustrating the relative importance of different intermolecular contacts.

CompoundInteraction TypeContribution (%)Reference
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrileH···H36.2 nih.gov
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrileC···H/H···C21.6 nih.gov
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrileN···H/H···N12.2 nih.gov
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrileBr···H/H···Br10.8 nih.gov
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazoleH···H39.2 kayseri.edu.trnih.govresearchgate.net
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazoleH···C/C···H25.2 kayseri.edu.trnih.govresearchgate.net
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazoleCl···H/H···Cl11.4 kayseri.edu.trnih.govresearchgate.net
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazoleO···H/H···O8.0 kayseri.edu.trnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution across a molecule, providing valuable information about its electrophilic and nucleophilic regions. nih.gov The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.id Green and yellow represent intermediate potential values.

For "this compound," an MEP map would be expected to highlight the following features:

Negative Potential: The most negative potential (red) is anticipated around the oxygen atom of the furan (B31954) ring due to the high electronegativity and lone pairs of electrons, making it a likely site for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Regions of positive potential (blue) are expected around the hydrogen atoms. Furthermore, the bromine atom on the phenyl ring is predicted to exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. nih.gov The chloromethyl group's hydrogens would also contribute to positive potential regions.

Intermediate Potential: The aromatic rings of the furan and bromophenyl groups would show a distribution of potential, reflecting the delocalized π-electron system.

This analysis of charge distribution is fundamental for predicting the molecule's behavior in non-covalent interactions and its potential sites of chemical reactivity.

In Silico Approaches for Molecular Design and Target Prediction

In silico techniques are instrumental in modern chemical research, allowing for the prediction of a molecule's potential biological activities and interactions before extensive laboratory synthesis and testing.

Target-Fishing Studies for Potential Biochemical Pathways

In silico target fishing is a computational strategy designed to identify the potential protein targets of a small molecule. mdpi.comresearchgate.net This approach is particularly valuable for novel compounds like "this compound," for which the biological activity is unknown. Target fishing can help elucidate a compound's mechanism of action or identify potential off-target effects. mdpi.comresearchgate.net

The process generally falls into two categories:

Ligand-Based Methods: These approaches compare the query molecule to large databases of compounds with known biological targets. If the query molecule is structurally or physicochemically similar to known active compounds, it is predicted to interact with the same targets. researchgate.net

Receptor-Based Methods (Reverse Docking): This technique involves docking the query molecule against a vast library of 3D protein structures. The binding poses and calculated scores are used to rank the most probable protein targets. researchgate.net

A typical target-fishing workflow involves screening the compound against a protein database, identifying a list of potential "hits," and then using bioinformatics tools to analyze the roles of these protein targets in various biochemical pathways. nih.govresearchgate.net This allows researchers to form hypotheses about the compound's potential biological functions, guiding future experimental validation.

Ligand-Macromolecule Interaction Modeling

Ligand-macromolecule interaction modeling, commonly performed using molecular docking, is a computational method that predicts the preferred orientation and conformation of a small molecule (ligand) when bound to a larger molecule, typically a protein. escholarship.org This modeling provides a detailed, atom-level view of the intermolecular interactions that stabilize the ligand-receptor complex.

For "this compound," this modeling could be used to explore its potential interactions within the binding site of a protein identified through target fishing. The analysis focuses on identifying key non-covalent interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Halogen Bonds: Non-covalent interactions involving the electrophilic region (σ-hole) of the bromine or chlorine atoms.

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between the aromatic furan and bromophenyl rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.

By simulating these interactions, researchers can understand the structural basis for a ligand's affinity for a potential target. This information is purely structural and does not imply any specific biological efficacy but is foundational in the rational design of new molecules.

Advanced Characterization Techniques in Research on 2 4 Bromophenyl 5 Chloromethyl Furan

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are central to determining the molecular structure of 2-(4-Bromophenyl)-5-(chloromethyl)furan by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₁₁H₈BrClO), HRMS would provide a precise mass measurement, which can be used to confirm its molecular formula. mdpi.combldpharm.com The expected monoisotopic mass can be calculated and compared with the experimental value.

Table 1: Predicted HRMS Data for this compound

Ion Type Calculated m/z
[M]⁺ 270.9500
[M+H]⁺ 271.9578
[M+Na]⁺ 293.9397

This table presents the theoretically calculated exact masses for different ionic species of the target compound.

The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would serve as a definitive confirmation of the presence of these halogens in the molecule.

Advanced NMR Spectroscopy (e.g., ¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. mdpi.commdpi.comdoi.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the bromophenyl ring and the furan (B31954) ring, as well as a characteristic singlet for the chloromethyl protons. The protons on the disubstituted furan ring would likely appear as doublets, while the protons on the p-substituted bromophenyl ring would appear as two doublets, assuming an AA'BB' system.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ ppm) Multiplicity
Furan-H 6.5 - 7.0 Doublet
Furan-H 6.3 - 6.8 Doublet
Bromophenyl-H 7.5 - 7.8 Doublet
Bromophenyl-H 7.4 - 7.7 Doublet
-CH₂Cl 4.5 - 4.8 Singlet

This table provides an estimation of the proton NMR chemical shifts based on known values for similar structural motifs. chemicalbook.comdu.edursc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the number and chemical environment of the carbon atoms. The spectrum would show distinct signals for the carbons of the furan and bromophenyl rings, as well as the chloromethyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (δ ppm)
C-Br (aromatic) 120 - 125
C-H (aromatic) 125 - 135
C-furan (aromatic) 105 - 115
C-O (furan) 140 - 155
-CH₂Cl 40 - 45

This table presents an estimation of the carbon-13 NMR chemical shifts based on analogous compounds. mdpi.commdpi.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the furan ring, the aromatic bromophenyl group, and the chloromethyl group.

Table 4: Expected IR and Raman Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic) 3000 - 3100
C=C stretching (aromatic/furan) 1500 - 1600
C-O-C stretching (furan) 1000 - 1300
C-Cl stretching 600 - 800
C-Br stretching 500 - 600

This table lists the expected vibrational frequencies for the key functional groups within the molecule.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of the synthesized compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation from any starting materials or byproducts. nih.gov The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. The gas chromatogram would indicate the purity, while the mass spectrum of the peak would help to confirm the identity of the compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. doi.org

Emerging Applications and Material Science Perspectives

Utilization in Biofuel and Green Solvent Development from Furanic Platform Chemicals

Furanic compounds, derived from the dehydration of sugars found in lignocellulosic biomass, are considered key platform chemicals for the production of biofuels and green solvents. ucr.edursc.org Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are primary furanic platform chemicals that can be converted into a wide array of value-added products. researchgate.net Through processes like catalytic hydrogenation and hydrodeoxygenation, these platform chemicals can be transformed into furanic biofuels such as 2-methylfuran (B129897) (MF) and 2,5-dimethylfuran (B142691) (DMF), which exhibit physicochemical properties comparable to gasoline. mdpi.com

While direct large-scale application of 2-(4-bromophenyl)-5-(chloromethyl)furan in biofuel production is not yet established, its synthesis from furanic platform chemicals highlights its place within the biorefinery concept. rsc.org The reactive chloromethyl group on the furan (B31954) ring could potentially serve as a handle for further chemical modifications, allowing for the synthesis of tailored fuel additives or specialized solvents. The development of efficient catalytic strategies for the conversion of biomass-derived furfurals into a variety of furanic compounds is an active area of research, with the aim of replacing petroleum-based fuels and solvents with sustainable alternatives. researchgate.netmdpi.com

Table 1: Key Furanic Platform Chemicals and Their Potential Biofuel Derivatives

Furanic Platform Chemical Potential Biofuel Derivative Relevant Conversion Process
Furfural (FUR) 2-Methylfuran (2MF) Catalytic Hydrogenation
5-Hydroxymethylfurfural (HMF) 2,5-Dimethylfuran (DMF) Catalytic Hydrogenation

Role as Monomers for Bioplastic Production (e.g., Polyethylene (B3416737) Furanoate (PEF))

Polyethylene furanoate (PEF) is a bio-based polyester (B1180765) that has garnered significant attention as a sustainable alternative to petroleum-derived plastics like polyethylene terephthalate (B1205515) (PET). specialchem.com PEF is synthesized from the polymerization of 2,5-furandicarboxylic acid (FDCA) or its derivatives with ethylene (B1197577) glycol. specialchem.commdpi.com FDCA itself is produced from the oxidation of HMF, a key furanic platform chemical. mdpi.com PEF exhibits superior barrier properties to oxygen, carbon dioxide, and water compared to PET, making it highly suitable for food and beverage packaging. mdpi.commdpi.com

The compound this compound, while not a direct monomer for PEF, represents a class of functionalized furan derivatives that could be used to modify the properties of furan-based polymers. researchgate.net The incorporation of such substituted furan monomers could introduce specific functionalities, such as flame retardancy (due to the bromine atom) or sites for cross-linking (via the chloromethyl group), into the polymer backbone. Research into the synthesis of furan-based copolyesters using various functionalized furan monomers is ongoing, with enzymatic polymerization showing promise as a green and effective method. nih.gov The goal is to design high-performance polymers from renewable resources with tailored properties for specific applications. nih.gov

Table 2: Comparison of PEF and PET Properties

Property Polyethylene Furanoate (PEF) Polyethylene Terephthalate (PET)
Oxygen Barrier ~10 times better than PET Standard
Carbon Dioxide Barrier ~4 times better than PET Standard
Water Barrier ~2 times better than PET Standard
Glass Transition Temperature (Tg) Higher than PET ~75 °C

| Tensile Modulus | Higher than PET | Standard |

Development of Renewable Dyes and Colorants

Furan-containing compounds have been investigated for their potential as scaffolds for the synthesis of organic dyes and colorants. The furan ring can act as a component of the conjugated system in a dye molecule, influencing its color and photophysical properties. nih.gov The synthesis of dyes from renewable resources is a key goal of green chemistry, aiming to reduce the reliance on petrochemical feedstocks.

The structure of this compound, with its aromatic and heterocyclic components, makes it a potential precursor for the synthesis of novel dyes. The bromophenyl group and the furan ring can be part of a larger chromophore, and the chloromethyl group provides a reactive site for attaching the dye to substrates or for further chemical elaboration to fine-tune its properties. Research has demonstrated the preparation of furan-2-yl substituted bases, which are precursors to cyanine (B1664457) dyes used in photographic sensitization. google.com While specific dyes based on this compound are not widely reported, the general synthetic strategies for furan-based dyes suggest its potential in this area. nih.govgoogle.com

Table 3: Examples of Furan-Containing Dye Classes and Their Applications

Furan-Containing Dye Class Application Area
Cyanine Dyes Photographic Sensitization
Arylamine-Furan Dyes Dye-Sensitized Solar Cells

Potential in Molecular Electronics and Optical Memory Devices

Furan-based materials are being explored for their applications in organic electronics due to their favorable electronic and optical properties. ntu.edu.sg The furan ring is an electron-rich heterocycle that can facilitate charge transport, and its incorporation into conjugated molecules can lead to materials with interesting photophysical behaviors. ijert.org The substitution of furan for other aromatic rings, like thiophene (B33073), can improve properties such as molecular planarity and fluorescence, which are beneficial for applications in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgresearchgate.net

The compound this compound possesses a structure that is relevant to the field of molecular electronics. The conjugated system formed by the bromophenyl and furan rings can be extended through chemical reactions at the chloromethyl position to create larger, more complex molecules with tailored electronic properties. Research on related furan-based chalcones has shown their potential for use in LED and solar cell fabrication due to their thermal stability, mechanical hardness, and photoluminescence properties. ijert.org The development of furan-based semiconductors is an active area of research, with the goal of creating efficient and sustainable materials for a variety of organic electronic devices. bohrium.com

Table 4: Properties of a Related Furan-Based Chalcone for Photonic Applications

Property (E) 1-(furan-2-yl)-3-(4-bromophenyl) prop-2-en-1-one (2AF4B)
Thermal Stability Up to 131.59 °C
Optical Band Gap 3.48 eV
Photoluminescence Emission 493 nm (Blue region)

| Mechanical Hardness (Vickers) | 11.59 kg/mm ² |

Application in Photodynamic Chemosensors and Biosensors

Furan derivatives have been successfully employed in the design of chemosensors for the detection of various analytes, including ions and biomolecules. encyclopedia.pub The furan moiety can be part of a larger molecular framework that changes its fluorescence or color upon binding to a target analyte. nih.gov These sensors can be designed to be highly selective and sensitive, making them valuable tools for environmental monitoring and medical diagnostics.

The structure of this compound offers several features that could be exploited in the design of novel sensors. The furan ring can participate in the signaling mechanism, while the bromophenyl group can be used to tune the electronic properties and selectivity of the sensor. The chloromethyl group provides a convenient point of attachment for receptor units that can specifically bind to the target analyte. For instance, furan-based fluorescent hydrazones have been developed as sensors for fluoride (B91410) and cyanide ions. researchgate.net Furthermore, furan-containing probes have been used for the selective detection of metal ions like Cr3+ and for targeting nucleic acids and proteins. nih.govresearchgate.net These examples highlight the versatility of the furan scaffold in sensor design and suggest the potential of this compound as a building block for new sensing technologies.

Table 5: Examples of Furan-Based Sensors and Their Target Analytes

Furan-Based Sensor Type Target Analyte Detection Method
Furan and Julolidine-based Schiff-base Fluoride ions (F-) "Turn-on" fluorescence
Furan/Thiophene-based Hydrazones Fluoride (F-) and Cyanide (CN-) ions Colorimetric and Fluorescence Quenching
Furan-based probe Chromium ions (Cr3+) Fluorescence

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-bromophenyl)-5-(chloromethyl)furan, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via transition-metal-free continuous-flow methods using diene precursors (e.g., 1-bromo-4-[1,3-butadienyl]benzene) and photoredox catalysts like rose Bengal disodium salt. Key intermediates, such as endoperoxides (e.g., 3,6-dihydro-1,2-dioxines), are isolated via column chromatography and characterized using 1^1H NMR (e.g., δ 7.52–7.49 ppm for aromatic protons) and TLC (Rf = 0.23 in hexanes/ethyl acetate) . For structurally analogous chloromethyl furans, nucleophilic substitution reactions (e.g., with aqueous cyanide) are well-documented, with product distribution influenced by solvent polarity and temperature .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1^1H NMR : Aromatic protons (4-bromophenyl) appear as doublets or multiplets near δ 7.5 ppm, while the chloromethyl (-CH2_2Cl) group resonates at δ 4.5–5.0 ppm.
  • X-ray crystallography : Used to resolve bond angles (e.g., C–C–C ~116.6°) and confirm substituent positions in bromophenyl-furan derivatives .
  • FTIR : C–Cl stretching vibrations near 600–800 cm1^{-1} and furan ring C–O–C bands at ~1,200 cm1^{-1} .

Q. How does the chloromethyl group in the furan ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines, thiols) or Suzuki-Miyaura coupling. Substituents on the furan ring (e.g., bromophenyl) modulate electronic effects: electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the chloromethyl position, favoring SN2 mechanisms. Solvent choice (e.g., CH2_2Cl2_2/MeOH) and catalysts (e.g., Pd/C) optimize yields .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in regioselectivity for bromophenyl-furan derivatives?

  • Methodological Answer : Single-crystal X-ray analysis (e.g., CCDC deposition) clarifies bond lengths (e.g., C–Br ~1.89 Å) and torsion angles (e.g., dihedral angles between furan and bromophenyl planes). For example, in 3-(4-bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran, crystallography confirmed sulfonyl group orientation (O–S–C angle ~106.7°) and packing motifs .

Q. What strategies mitigate side reactions during the synthesis of chloromethyl-furan intermediates?

  • Methodological Answer :

  • Temperature control : Reactions below 40°C minimize thermal decomposition of chloromethyl groups.
  • Protecting groups : Use acetyl or tert-butyl groups to shield reactive sites during multi-step syntheses .
  • Flow chemistry : Continuous-flow systems improve reaction homogeneity and reduce byproduct formation compared to batch methods .

Q. How do electronic effects of the 4-bromophenyl substituent impact the furan ring’s aromaticity and reactivity?

  • Methodological Answer : The electron-withdrawing bromophenyl group reduces electron density on the furan ring, quantified via Hammett constants (σp_p ≈ 0.23 for -Br). This polarization enhances susceptibility to electrophilic attack at the 5-position. DFT calculations (e.g., NBO analysis) can map charge distribution, while 13^{13}C NMR chemical shifts (e.g., C2/C5 carbons) reflect aromaticity perturbations .

Q. How can researchers resolve contradictions in reaction mechanisms for chloromethyl-furan derivatives?

  • Methodological Answer : Mechanistic ambiguities (e.g., SN1 vs. SN2 pathways) are addressed via:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for deuterated substrates.
  • Stereochemical analysis : Retention or inversion of configuration at the chloromethyl carbon (e.g., using chiral HPLC) .
  • Computational modeling : Transition-state optimization with Gaussian or ORCA software identifies favored pathways .

Q. What green chemistry approaches are viable for scaling up this compound synthesis?

  • Methodological Answer :

  • Biomass-derived precursors : 5-(Chloromethyl)furfural (CMF) from cellulose can be functionalized to target compounds via Claisen-Schmidt or Friedel-Crafts reactions .
  • Solvent-free conditions : Mechanochemical grinding (e.g., ball milling) reduces waste.
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) improve sustainability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(4-Bromophenyl)-5-(chloromethyl)furan
Reactant of Route 2
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2-(4-Bromophenyl)-5-(chloromethyl)furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.